molecular formula C7H12N4O B3010335 3-Amino-1-isopropyl-1H-pyrazole-4-carboxamide CAS No. 1379295-04-1

3-Amino-1-isopropyl-1H-pyrazole-4-carboxamide

Cat. No. B3010335
CAS RN: 1379295-04-1
M. Wt: 168.2
InChI Key: VNFSQXDQSLIOMP-UHFFFAOYSA-N
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Description

“3-Amino-1-isopropyl-1H-pyrazole-4-carboxamide” is a chemical compound with the molecular formula C4H6N4O . It is also known as “3-Amino-4-pyrazolecarboxamide” and has a molecular weight of 126.117 Da . This compound is used as an intermediate in the synthesis of other compounds .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “3-Amino-1-isopropyl-1H-pyrazole-4-carboxamide”, involves a series of chemical reactions . A series of novel pyrazole-4-carboxamides were rationally designed, synthesized, and their structures were characterized by 1H NMR, 13C NMR, and HRMS .


Molecular Structure Analysis

The molecular structure of “3-Amino-1-isopropyl-1H-pyrazole-4-carboxamide” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains an amino group (-NH2) and a carboxamide group (-CONH2) .


Chemical Reactions Analysis

The chemical reactions involving “3-Amino-1-isopropyl-1H-pyrazole-4-carboxamide” are complex and can involve several steps . For example, a radical addition followed by intramolecular cyclization affords the important pyrazole skeleton in good to excellent yields under mild conditions with wide group tolerance .

Scientific Research Applications

Synthesis and Characterization

  • Experimental and Theoretical Studies on Functionalization Reactions : 3-Amino-1H-pyrazole-4-carboxamide has been utilized in the study of functionalization reactions, demonstrating its versatility in organic synthesis. This compound's reactivity and the mechanisms of its reactions have been explored through both experimental and theoretical approaches, highlighting its potential in synthetic chemistry (Yıldırım, Kandemirli, & Demir, 2005).

  • Microwave-assisted Synthesis of New Derivatives : The use of microwave-assisted organic synthesis to create new derivatives of 3-Amino-1H-pyrazole-4-carboxamide has been investigated. This method has proven efficient for synthesizing new compounds, showcasing the compound's adaptability to innovative synthesis techniques (Sun Da-gui, 2011).

Pharmaceutical and Biological Research

  • Synthesis and Antitumor Activities : Compounds derived from 3-Amino-1H-pyrazole-4-carboxamide have been synthesized and evaluated for their antitumor activities. These derivatives have been tested against various human cancer cell lines, suggesting the compound's utility in the development of potential anticancer agents (Hafez et al., 2013).

  • Synthesis and Cytotoxicity of Derivatives : Research has been conducted on synthesizing and characterizing new derivatives of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine, which are based on 3-Amino-1H-pyrazole-4-carboxamide. These compounds have been evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the compound's relevance in medicinal chemistry (Hassan, Hafez, & Osman, 2014).

Environmental and Analytical Applications

  • Development of Cr3+ Ion-selective Electrode : A study utilized 5-amino-1-phenyl-1H-pyrazole-4-carboxamide, structurally similar to 3-Amino-1H-pyrazole-4-carboxamide, for synthesizing an ionophore in a Cr3+ ion-selective electrode. This application highlights the potential of similar compounds in environmental analysis and monitoring (Zamani et al., 2009).

Safety and Hazards

The safety data sheet for a similar compound, “3-Amino-1H-pyrazole-4-carboxamide hemisulfate”, suggests that it should be handled with care. Contact with skin and eyes should be avoided, and it should not be inhaled or ingested .

properties

IUPAC Name

3-amino-1-propan-2-ylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-4(2)11-3-5(7(9)12)6(8)10-11/h3-4H,1-2H3,(H2,8,10)(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFSQXDQSLIOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-isopropyl-1H-pyrazole-4-carboxamide

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